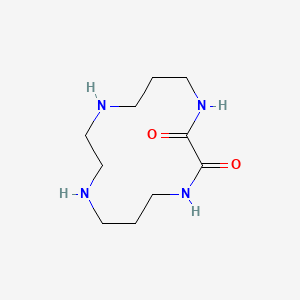
1,4,8,11-Tetraazacyclotetradecane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione typically involves the cyclization of linear tetraamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4,8,11-Tetraazacyclotetradecane-2,3-dione undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with transition metals such as copper, zinc, and iron. These reactions typically occur in aqueous solutions and are facilitated by the presence of the macrocyclic ligand.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving metal ions as catalysts.
Substitution Reactions: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazacyclotetradecane-2,3-dione has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the formation of metal-based drugs and diagnostic agents.
Medicine: It is used in the development of antimicrobial agents and other therapeutic compounds.
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact mechanism depends on the specific metal ion and the biological system .
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is unique due to its high stability and ability to form strong complexes with a variety of metal ions. Similar compounds include:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar in structure but lacks the dione functionality, making it less versatile in certain applications.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative that exhibits different chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
82350-10-5 |
|---|---|
Molekularformel |
C10H20N4O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1,4,8,11-tetrazacyclotetradecane-2,3-dione |
InChI |
InChI=1S/C10H20N4O2/c15-9-10(16)14-6-2-4-12-8-7-11-3-1-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
GBQZMUHZPTYOKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCNC(=O)C(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
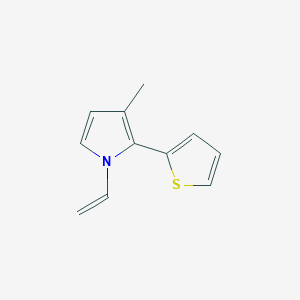
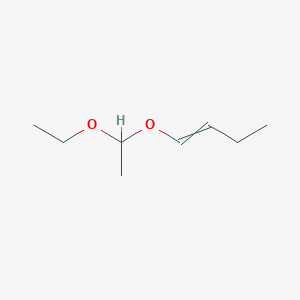
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
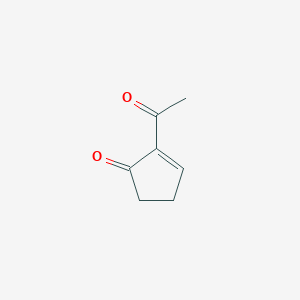
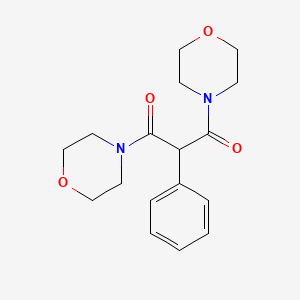

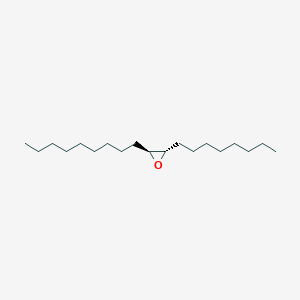

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
